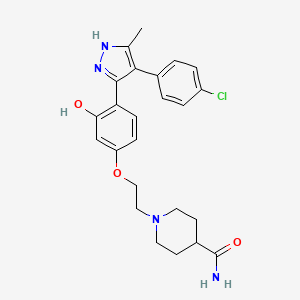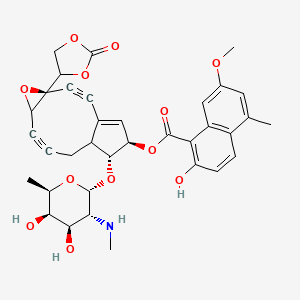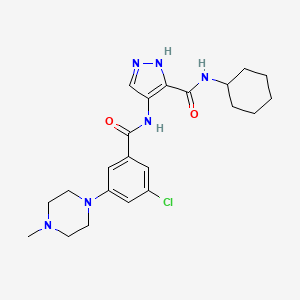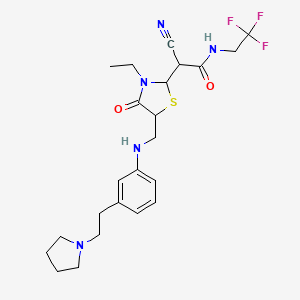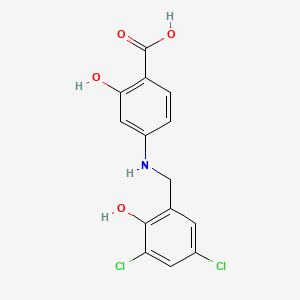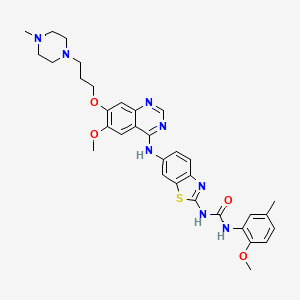
4SC-203
Overview
Description
SC 71710, also known as 4SC-203, is a small molecule drug developed by Reaction Biology Europe GmbH and 4SC AG. It is primarily known for its role as an inhibitor of FMS-related tyrosine kinase 3 (FLT3) and vascular endothelial growth factor receptors (VEGFRs). This compound has shown potential in the treatment of acute myeloid leukemia and other neoplasms .
Mechanism of Action
Target of Action
4SC-203, also known as UNII-RFG3GJ6251 or RFG3GJ6251, is a potent multikinase inhibitor with potential antineoplastic activity . It selectively targets Fms-like tyrosine kinase 3 (FLT3), serine/threonine-protein kinase 1 (STK1), and vascular endothelial growth factor receptors (VEGFRs) . These targets play crucial roles in cell proliferation and survival, making them important in the development and progression of various cancers.
Mode of Action
This binding inhibits the phosphorylation and activation of these kinases, thereby disrupting the signaling pathways they are involved in and leading to the inhibition of cancer cell proliferation and survival .
Biochemical Pathways
These pathways play critical roles in cell proliferation, survival, and angiogenesis, which are key processes in cancer development and progression .
Result of Action
Given its role as a multikinase inhibitor, it is likely that this compound inhibits the proliferation and survival of cancer cells by disrupting the signaling pathways of its targets .
Action Environment
Factors such as the specific source of the compound, the conditions during its synthesis, and its storage conditions could potentially affect its physicochemical properties and, consequently, its pharmacological activity .
Biochemical Analysis
Biochemical Properties
4SC-203 plays a significant role in biochemical reactions by selectively inhibiting FLT3/STK1, FLT3 mutated forms, and VEGFRs . These interactions with enzymes and proteins are crucial for its function as a multikinase inhibitor .
Cellular Effects
This compound has been shown to have substantial effects on various types of cells and cellular processes. It has been used in trials studying the treatment of Acute Myeloid Leukemia . It influences cell function by inhibiting key enzymes and proteins, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with FLT3/STK1, FLT3 mutated forms, and VEGFRs . By inhibiting these enzymes and proteins, this compound exerts its effects at the molecular level, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Preparation Methods
The synthetic routes and reaction conditions for SC 71710 are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving the formation of heterocyclic structures. Industrial production methods typically involve multi-step synthesis processes that ensure high purity and yield of the final product .
Chemical Reactions Analysis
SC 71710 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of SC 71710 .
Scientific Research Applications
SC 71710 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of FLT3 and VEGFRs, which are important targets in cancer research.
Biology: SC 71710 is used to investigate the role of FLT3 and VEGFRs in cellular signaling pathways and their impact on cell proliferation and survival.
Medicine: The compound has shown potential in preclinical studies for the treatment of acute myeloid leukemia and other cancers. It is also being explored for its anti-angiogenic properties, which can inhibit the growth of blood vessels in tumors.
Comparison with Similar Compounds
SC 71710 is similar to other FLT3 and VEGFR inhibitors, such as:
Sorafenib: A multi-kinase inhibitor that targets FLT3, VEGFR, and other kinases. It is used in the treatment of renal cell carcinoma and hepatocellular carcinoma.
Sunitinib: Another multi-kinase inhibitor that targets FLT3, VEGFR, and other kinases. It is used in the treatment of gastrointestinal stromal tumors and renal cell carcinoma.
Midostaurin: A selective FLT3 inhibitor used in the treatment of acute myeloid leukemia.
What sets SC 71710 apart is its specific combination of FLT3 and VEGFR inhibition, which provides a unique therapeutic profile for the treatment of certain cancers .
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-[6-[[6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinazolin-4-yl]amino]-1,3-benzothiazol-2-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N8O4S/c1-21-6-9-27(43-3)26(16-21)37-32(42)39-33-38-24-8-7-22(17-30(24)46-33)36-31-23-18-28(44-4)29(19-25(23)34-20-35-31)45-15-5-10-41-13-11-40(2)12-14-41/h6-9,16-20H,5,10-15H2,1-4H3,(H,34,35,36)(H2,37,38,39,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFACRSJGNJHCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=NC3=C(S2)C=C(C=C3)NC4=NC=NC5=CC(=C(C=C54)OC)OCCCN6CCN(CC6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895533-09-2 | |
| Record name | 4SC-203 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895533092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4SC-203 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12669 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4SC-203 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFG3GJ6251 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the primary targets of 4SC-203 and what makes it a promising therapeutic agent?
A1: this compound is a multi-target kinase inhibitor. [, ] One of its key targets is NPM-ALK, a fusion protein with oncogenic tyrosine kinase activity found in anaplastic large-cell lymphoma (ALCL). [] The ability of this compound to target both BCR-ABL and NPM-ALK makes it a potentially valuable therapeutic option for cancers driven by these kinases. []
Q2: Has this compound been investigated in the context of acquired resistance to tyrosine kinase inhibitors?
A2: Yes, research has explored using this compound in sequential treatment strategies for managing resistance to tyrosine kinase inhibitors, specifically in the context of BCR-ABL-driven cancers. [] This is particularly relevant given the emergence of resistance to first-line tyrosine kinase inhibitors in clinical settings.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B611932.png)
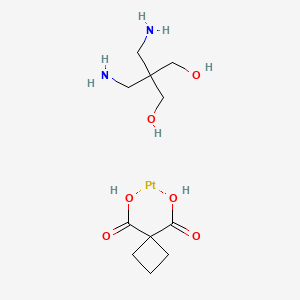
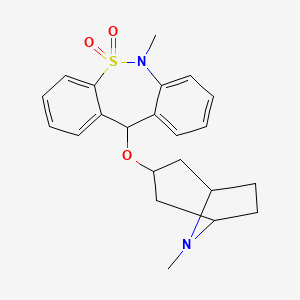
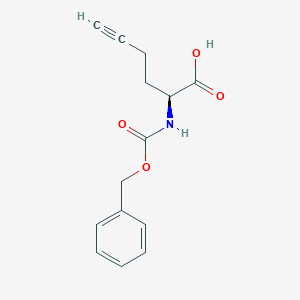
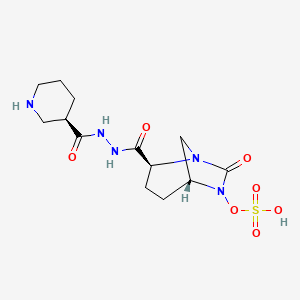
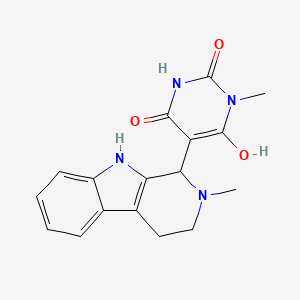
![N-[2-(1H-Indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]propanamide](/img/structure/B611942.png)
